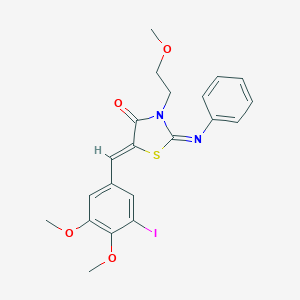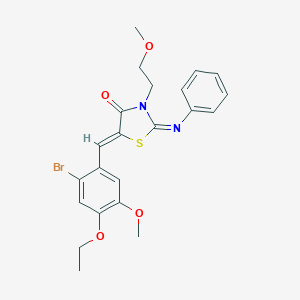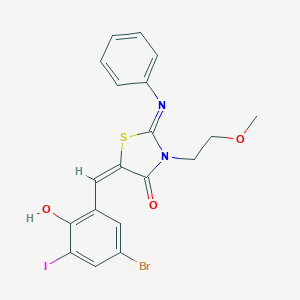![molecular formula C21H17N3O3S B306657 N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide, commonly known as NBPMBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow powder with a molecular formula of C19H16N4O3S and a molecular weight of 388.42 g/mol.
Wirkmechanismus
The mechanism of action of NBPMBH is not fully understood. However, it has been proposed that NBPMBH may act by inhibiting the activity of enzymes or by inducing apoptosis in cancer cells. It has also been suggested that NBPMBH may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
NBPMBH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. NBPMBH has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, NBPMBH has been shown to have antioxidant activity, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NBPMBH in lab experiments is its versatility. It can be used in a wide range of applications, including antibacterial, antifungal, and antitumor studies. In addition, NBPMBH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using NBPMBH is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of NBPMBH for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of NBPMBH. One area of research is the development of new methods for synthesizing NBPMBH that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of NBPMBH, which may lead to the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer. Additionally, further studies are needed to determine the toxicity of NBPMBH and its potential side effects in humans.
Synthesemethoden
NBPMBH can be synthesized through a simple reaction between 4-[(phenylsulfanyl)methyl]benzohydrazide and 3-nitrobenzaldehyde. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified through recrystallization to obtain pure NBPMBH.
Wissenschaftliche Forschungsanwendungen
NBPMBH has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, NBPMBH has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C21H17N3O3S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C21H17N3O3S/c25-21(23-22-14-17-5-4-6-19(13-17)24(26)27)18-11-9-16(10-12-18)15-28-20-7-2-1-3-8-20/h1-14H,15H2,(H,23,25)/b22-14+ |
InChI-Schlüssel |
OZONBNVTNJRGOM-HYARGMPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-(3-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B306576.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)
![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)

![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
